molecular formula C16H17N5O3S B12157971 Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12157971
M. Wt: 359.4 g/mol
InChI Key: KGGQGMSJKVQCAU-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring a unique combination of triazole, pyridine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under reflux conditions.

    Pyridine Integration: The triazole ring is then fused with a pyridine derivative through a nucleophilic substitution reaction.

    Thiazole Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone under basic conditions.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiazole rings can form hydrogen bonds and π-π interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[4-(1,2,4-triazol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[4-(1,2,4-triazol-5-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[4-(1,2,3-triazol-4-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the [1,2,4]triazolo[4,3-a]pyridine moiety, which is less common compared to other triazole derivatives. This structural feature may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H17N5O3S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H17N5O3S/c1-2-24-15(23)11-10-25-16(17-11)18-14(22)8-5-7-13-20-19-12-6-3-4-9-21(12)13/h3-4,6,9-10H,2,5,7-8H2,1H3,(H,17,18,22)

InChI Key

KGGQGMSJKVQCAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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